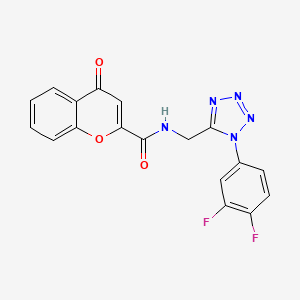

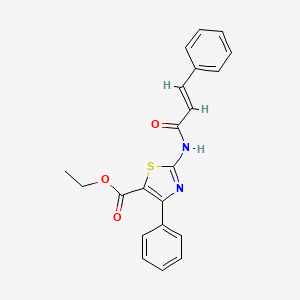

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide" is a structurally complex molecule that appears to be related to several classes of compounds with diverse biological activities. The tetrazole moiety is a common feature in medicinal chemistry, often serving as a bioisostere for the carboxyl group due to its similar size and electronic properties. The chromene core is also a significant scaffold in drug design, known for its presence in natural products and synthetic compounds with various pharmacological activities.

Synthesis Analysis

While the specific synthesis of the compound is not detailed in the provided papers, similar compounds have been synthesized through multi-step processes. For instance, the synthesis of N-tetrazolylpyridinecarboxamides involved the preparation of the tetrazolylcarbamoyl group and its introduction to the pyridine nucleus . Another related compound, 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole, was synthesized using diaminomaleodinitrile in a three-step synthesis . These methods suggest that the synthesis of the compound would likely involve multiple steps, including the formation of the tetrazole and chromene moieties, followed by their subsequent functionalization and coupling.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the structure of N-aryl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides was determined by IR and 1H NMR spectroscopy and X-ray analysis . Similarly, the structure of 4-oxo-N-phenyl-4H-chromene-2-carboxamide was elucidated and found to crystallize in the space group P2(1)/n . These analyses are crucial for confirming the identity and purity of the synthesized compounds and for understanding their three-dimensional conformation, which is important for their biological activity.

Chemical Reactions Analysis

The chemical reactivity of compounds containing tetrazole and chromene moieties can vary widely depending on the substitution pattern and the presence of other functional groups. The tetrazole ring is known for its participation in hydrogen bonding and metal coordination, which can be relevant in the context of biological activity . The chromene core, on the other hand, can undergo various chemical transformations, including electrophilic substitution and nucleophilic addition reactions, depending on the substituents present on the ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. For instance, the presence of the difluorophenyl group could affect the compound's lipophilicity and electronic distribution, potentially impacting its pharmacokinetic properties. The thermal stability of related nitrogen-rich energetic compounds has been measured using differential scanning calorimetry (DSC), indicating high decomposition temperatures . Additionally, the solubility, density, and formation enthalpy of these compounds can be calculated using computational methods, which are essential for predicting their behavior in different environments .

科学的研究の応用

Synthesis and Characterization

Synthetic Methodologies : Innovative synthetic routes for derivatives of chromene compounds have been developed, showcasing the versatility of chromene as a core structure for further chemical modifications. For instance, methods involving etherification, oximation, and Beckmann rearrangement have been employed to synthesize complex chromene derivatives, highlighting the adaptability of this chemical scaffold in synthetic organic chemistry (Xiaodong Chen, Jiao Ye, & A. Hu, 2012).

Microwave-Assisted Synthesis : The use of microwave irradiation has been explored to efficiently synthesize 2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide derivatives. This approach has been noted for its environmental friendliness and enhanced reaction rates, yielding compounds with significant antimicrobial activity (J. Raval, B. N. Naik, & K. R. Desai, 2012).

Properties and Applications

Polymer Synthesis : Novel polymers incorporating chromene units have been synthesized, offering insights into the development of materials with potential applications in electronics and photonics. These polymers exhibit unique properties such as good solubility in polar solvents, high molecular weights, and the ability to form transparent, flexible films. Their synthesis and properties have been extensively studied, suggesting their utility in creating advanced materials with specific optical and electrical characteristics (M. Nechifor, 2009).

Chemosensors : Chromene derivatives have been investigated for their application as chemosensors. These studies have revealed that certain chromene compounds can act as highly selective and sensitive chemosensors for metal ions and other analytes, indicating their potential utility in environmental monitoring and diagnostic assays (Xianjiao Meng, Shengling Li, Wenbing Ma, Jianlong Wang, Zhiyong Hu, & D. Cao, 2018).

Biological Activities

- Antioxidant and Antimicrobial Activities : Some chromene derivatives have been synthesized and evaluated for their antioxidant and antimicrobial properties. Research has shown that these compounds exhibit significant activity, suggesting their potential as therapeutic agents or preservatives. The development of these compounds involves careful consideration of their structure-activity relationships to optimize their biological efficacy (Chitreddy V. Subbareddy & S. Sumathi, 2017).

将来の方向性

作用機序

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Based on its structural similarity to other known compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways this compound may affect. Compounds with similar structures have been shown to affect various biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Based on its structural features, it may have potential effects on cellular processes such as cell proliferation, apoptosis, or signal transduction .

特性

IUPAC Name |

N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-4-oxochromene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11F2N5O3/c19-12-6-5-10(7-13(12)20)25-17(22-23-24-25)9-21-18(27)16-8-14(26)11-3-1-2-4-15(11)28-16/h1-8H,9H2,(H,21,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZOOYSLGFWFSFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCC3=NN=NN3C4=CC(=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11F2N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-4-methylphenyl]cyclopropanecarboxamide](/img/structure/B2538293.png)

![2-[(Acetyloxy)ethanimidoyl]-3-(1-pyrrolidinyl)-5-(trifluoromethyl)pyridine](/img/structure/B2538298.png)

![Tert-butyl 3-(cyclopropylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2538299.png)

![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2538304.png)

![N-((5-(thiophen-3-yl)furan-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2538308.png)

![N-(4-ethoxyphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2538311.png)

![(3aS,5S,6aS)-4-(((9H-fluoren-9-yl)methoxy)carbonyl)hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2538313.png)